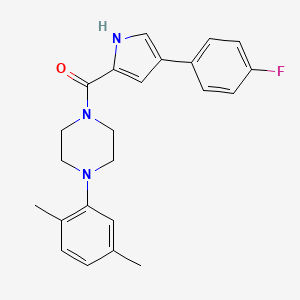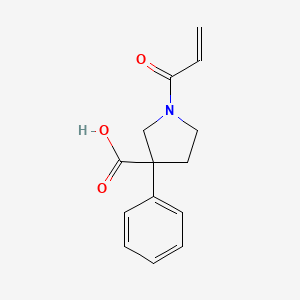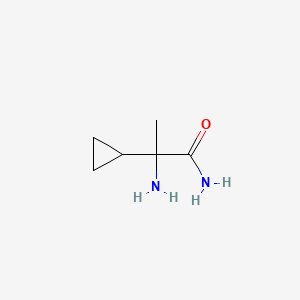
2-Cyclopropylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Engineered Biosynthesis in Marine Bacteria
In a study on marine bacterium Salinispora tropica, a shunt in the phenylalanine biosynthetic pathway was exploited to allow for the genetic engineering of unnatural derivatives of potent proteasome inhibitors like salinosporamide A, utilizing nonproteinogenic amino acids like L-3-cyclohex-2'-enylalanine (McGlinchey et al., 2008).
Inhibition of Peptide Synthesis in Ribosomes
Research on cycloheximide and related glutarimide antibiotics has shown their impact on binding and transfer of tRNA on reticulocyte ribosomes, as well as initiation and extension of peptide synthesis. These antibiotics affect cyclopropylalaninamide-related pathways (Obrig et al., 1971).
Enzyme Inhibition by Sterically Constrained Amino Acids
A study demonstrated that dipeptides containing 2,3‐methanophenylalanine, a sterically restricted amino acid, effectively inhibit enzyme activity. This research highlights the importance of cyclopropylalaninamide derivatives in enzyme inhibition (Ogawa et al., 1989).
Role in Cancer Research
Multiple studies have identified cyclooxygenase-2 (COX-2) inhibitors, which are structurally related to cyclopropylalaninamide, as potential agents in cancer prevention and treatment. The overexpression of COX-2 has been linked to carcinogenesis, and inhibitors have shown promise in reducing tumor incidence and progression (Cao & Prescott, 2002).
Biologically Active Cyclopropanes and Cyclopropenes
Research on cyclopropanes and cyclopropenes, structurally related to cyclopropylalaninamide, has shown a wide range of biological activities including antibiotic, antiviral, antifungal, and enzyme inhibitory actions. These compounds play significant roles in various biological systems (Salaün & Baird, 1995).
Inhibition of Tumor Cell Radiosensitivity
Selective cyclooxygenase-2 inhibitors have been reported to enhance tumor response to radiation. The study investigated cellular mechanisms using a murine sarcoma cell culture system, providing insights into how cyclopropylalaninamide-related compounds could be used in cancer treatment (Raju et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(8,5(7)9)4-2-3-4/h4H,2-3,8H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLQMHKXVNHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

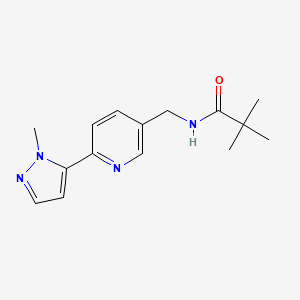


![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)
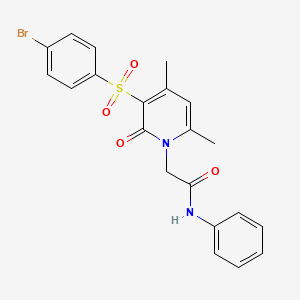
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)
![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)
![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)
